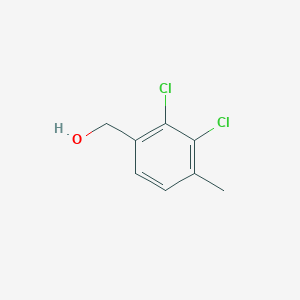

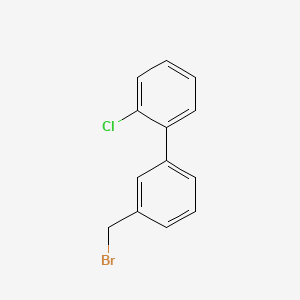

3'-(Bromomethyl)-2-chloro-1,1'-biphenyl

Übersicht

Beschreibung

3-(Bromomethyl)-2-chloro-1,1'-biphenyl (3-BMCB) is an organochlorine compound that is widely used in scientific research due to its unique properties. 3-BMCB is a synthetic compound that has a wide range of applications in scientific research, ranging from its use as a biomarker to its use in the synthesis of new materials.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis

A study by Zuaretz, Golan, and Biali (1991) explored the conformational behavior of Decakis(bromomethyl)biphenyl, a compound closely related to 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl. Their research focused on the mutual steric interactions between arms of different moieties, which are critical for understanding the molecular behavior of such compounds (Zuaretz, Golan, & Biali, 1991).

Optical Properties in Polymers

Li, Vamvounis, and Holdcroft (2002) investigated the effects of various functional groups, including bromo and chloro groups, on the optical properties of poly(thiophene)s. Their work is pertinent to understanding how substituents like those in 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl can influence the optical behavior of polymer materials (Li, Vamvounis, & Holdcroft, 2002).

Molecular Structure Analysis

Kant, Kohli, Chhajer, Malathi, and Mohan (2010) conducted an X-ray structure analysis of 3-bromomethyl-2-chloro-quinoline, which shares structural similarities with 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl. This research contributes to the understanding of molecular configurations and interactions in such compounds (Kant et al., 2010).

Synthesis Processes

Zhang, Cheng, Hu, and Xu (2019) described an efficient synthesis process for 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, which is a key intermediate for certain insecticides. The process is relevant for understanding the synthesis pathways of related compounds like 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl (Zhang, Cheng, Hu, & Xu, 2019).

Bis-N-heterocyclic Carbenes

Guchhait, Ghosh, Sureshbabu, Ramkumar, and Sankararaman (2014) researched C2-symmetric bis-N-heterocyclic carbenes with a biphenyl backbone, providing insight into the chemical behavior and potential applications of biphenyl derivatives in catalysis and organic synthesis (Guchhait et al., 2014).

Wirkmechanismus

- The primary target of 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl is the protein Cereblon (CRBN) . CRBN is a crucial component of the E3 ubiquitin ligase complex.

Target of Action

Mode of Action

Biochemical Pathways

- The affected pathways include:

- 3’-(Bromomethyl)-2-chloro-1,1’-biphenyl inhibits TNF-α production . It also suppresses IL-6 production. The drug’s anti-angiogenic effects result from VEGF inhibition. CRBN modulation impacts NF-kB signaling, which regulates inflammation and cell survival.

Pharmacokinetics

- The compound’s poor solubility in water and limited absorption from the intestines affect its bioavailability. It distributes to tissues and cells, reaching its target sites. Metabolic enzymes process it, leading to its eventual elimination. The kidneys excrete the compound, affecting its urinary concentration .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMFENUWFVBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50835581 | |

| Record name | 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50835581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |

CAS RN |

83169-85-1 | |

| Record name | 3'-(Bromomethyl)-2-chloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50835581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)